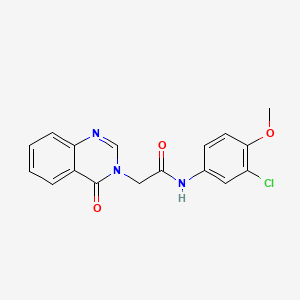![molecular formula C16H17ClN2O3 B5227925 N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture for over 50 years. It is a white, crystalline solid that is soluble in water and has a low toxicity to humans and animals. Diuron is effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This leads to a decrease in energy production and ultimately, the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress responses. It can also affect the levels of various plant hormones, such as abscisic acid and jasmonic acid. In addition, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea can alter the composition of plant membranes and affect the activity of enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a useful tool for researchers studying plant physiology and biochemistry. It can be used to investigate the effects of herbicides on photosynthesis, gene expression, and hormone signaling pathways. However, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has limitations as a research tool. Its mode of action is not specific to a particular target, which can make it difficult to interpret results. In addition, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea can have variable effects depending on the plant species, growth conditions, and experimental design.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. One area is the development of alternative herbicides that are more environmentally friendly. This could involve the identification of new compounds with specific modes of action that are less harmful to non-target organisms. Another area is the study of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea's effects on soil microbial communities. Recent research has shown that herbicides can have significant impacts on soil biodiversity and nutrient cycling. Understanding these effects could help to develop more sustainable agricultural practices. Finally, there is a need for further research on the molecular mechanisms of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea's action in plants. This could involve the use of advanced molecular biology techniques, such as CRISPR-Cas9 gene editing, to investigate the role of specific genes and proteins in N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea sensitivity.
Synthesemethoden
Diuron can be synthesized by reacting 3-chloroaniline with 2-methoxyphenol in the presence of phosgene and triethylamine. The resulting product is then treated with urea to yield N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. The synthesis of N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used to control weeds in a variety of crops, including cotton, sugarcane, citrus, and grapes. However, N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has also been found to have negative effects on non-target organisms, such as aquatic plants and animals. As a result, there is ongoing research to develop alternative herbicides that are more environmentally friendly.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-2-3-8-15(14)22-10-9-18-16(20)19-13-6-4-5-12(17)11-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPOTGCXVBOSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)
![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)